Bis(2,4,6-trichlorophenyl) oxalate

概要

説明

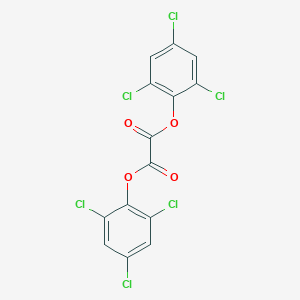

Bis(2,4,6-trichlorophenyl) oxalate, also known as TCPO, is a chemical compound used in some types of glow sticks . It has a molecular weight of 448.90 .

Synthesis Analysis

TCPO can be synthesized from a solution of 2,4,6-trichlorophenol in a solution of dry toluene by reaction with oxalyl chloride in the presence of a base such as triethylamine . This method produces crude TCPO with a by-product of triethylamine hydrochloride .Molecular Structure Analysis

The empirical formula of TCPO is C14H4Cl6O4 . The molecular structure consists of an oxalate core with two 2,4,6-trichlorophenyl groups attached .Chemical Reactions Analysis

When TCPO is combined with a fluorescent dye like 9,10-bis(phenylethynyl)anthracene, a solvent (such as diethyl phthalate), and a weak base (usually sodium acetate or sodium salicylate), and hydrogen peroxide, the mixture will start a chemiluminescent reaction .Physical And Chemical Properties Analysis

TCPO is a white crystalline powder with a density of 1.698 g/cm^3 . It has a melting point of 188 to 192 °C and a boiling point of 500.9 °C . Its solubility in water is 0.01962 mg/L .科学的研究の応用

C14H4Cl6O4 C_{14}H_{4}Cl_{6}O_{4} C14H4Cl6O4

and is known for its role in chemiluminescence. Below is a comprehensive analysis of its scientific research applications, each detailed in its own section.Chemiluminescence in Analytical Chemistry

TCPO is widely used for generating chemiluminescence, particularly in the presence of hydrogen peroxide (H₂O₂). This property makes it an invaluable reagent in analytical chemistry for the detection of various compounds. When TCPO reacts with H₂O₂, it produces a high-energy intermediate that emits light upon relaxation . This light emission can be measured and is often proportional to the concentration of the analyte, allowing for sensitive and quantitative analysis.

Detection of Hydrogen Peroxide

In scientific research, TCPO is utilized to determine the presence of H₂O₂. This application is crucial because H₂O₂ serves as a signaling molecule in various biological processes and its quantification is necessary in many biochemical assays .

Fluorescent Compound Determination

TCPO’s chemiluminescent reaction with H₂O₂ is also used to determine fluorescent compounds. This application is significant in fields like biochemistry and medical diagnostics, where the detection and measurement of fluorescent markers are essential .

Construction of Fluorescent Chemical Sensors

The intense chemiluminescence reaction of TCPO can be harnessed to design and construct fluorescent chemical sensors. These sensors can detect various analytes by producing a striking light emission, which is particularly useful in environmental monitoring and industrial quality control .

Glow Stick Manufacture

TCPO is a key ingredient in the manufacture of glow sticks. When mixed with a fluorescent dye, a solvent, a weak base, and H₂O₂, TCPO undergoes a chemiluminescent reaction that emits visible light. This reaction is the basis for the glow observed in glow sticks, and different colors can be achieved by using different dyes .

Research in Nanotechnology

The chemiluminescent properties of TCPO are being explored in the field of nanotechnology. Researchers are investigating its potential use in the development of nanoscale devices and systems that can emit light or act as sensors based on chemiluminescent reactions .

Pharmaceutical Analysis

In pharmaceutical research, TCPO-based chemiluminescence methods are employed for the analysis of drug compounds. These methods offer a sensitive and cost-effective alternative to traditional analytical techniques, which is beneficial for drug discovery and quality control .

Biotechnology Applications

TCPO’s role in chemiluminescence is also leveraged in biotechnology for various applications, including the study of biological pathways and the development of new diagnostic methods. Its ability to produce light in response to specific chemical reactions makes it a valuable tool for biotechnological research and development .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

bis(2,4,6-trichlorophenyl) oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)23-13(21)14(22)24-12-9(19)3-6(16)4-10(12)20/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEVPIWPYWJZSPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)OC(=O)C(=O)OC2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H4Cl6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151403 | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bis(2,4,6-trichlorophenyl) oxalate | |

CAS RN |

1165-91-9 | |

| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1165-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001165919 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2,4,6-trichlorophenyl)oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2,4,6-trichlorophenyl) oxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Bis(2,4,6-trichlorophenyl) oxalate?

A1: Bis(2,4,6-trichlorophenyl) oxalate has a molecular formula of C14H4Cl6O4 and a molecular weight of 452.88 g/mol.

Q2: How does the structure of Bis(2,4,6-trichlorophenyl) oxalate influence its solubility?

A2: The presence of the trichlorophenyl groups in Bis(2,4,6-trichlorophenyl) oxalate makes it relatively hydrophobic, leading to good solubility in organic solvents like acetonitrile and ethyl acetate but poor solubility in water. [, , ] This solubility characteristic is crucial for its application in peroxyoxalate chemiluminescence reactions.

Q3: How does the stability of Bis(2,4,6-trichlorophenyl) oxalate in solution vary with solvent and storage conditions?

A3: Studies have shown that Bis(2,4,6-trichlorophenyl) oxalate is most stable in acetonitrile when stored in polyethylene or high-quality borosilicate glass containers. [, ] Its stability decreases in the presence of hydrogen peroxide, with higher temperatures, and with increasing water content in the solution. []

Q4: What is the impact of metal oxides on the stability of Bis(2,4,6-trichlorophenyl) oxalate solutions?

A4: Research suggests that metal oxides, particularly those present in soda-lime glass, can accelerate the degradation of Bis(2,4,6-trichlorophenyl) oxalate in solution. [] This degradation can significantly impact the effectiveness of the compound in chemiluminescence applications.

Q5: What is the role of Bis(2,4,6-trichlorophenyl) oxalate in chemiluminescence reactions?

A5: Bis(2,4,6-trichlorophenyl) oxalate acts as a chemiluminescent reagent in the peroxyoxalate chemiluminescence (PO-CL) reaction. [, , , , , , , , , , , , , , , , , , , , , , , , , ] It reacts with hydrogen peroxide in the presence of a base catalyst, typically imidazole, to generate a high-energy intermediate, 1,2-dioxetanedione. This intermediate then transfers energy to a fluorophore, causing it to emit light.

Q6: How does the choice of fluorophore influence the peroxyoxalate chemiluminescence reaction with Bis(2,4,6-trichlorophenyl) oxalate?

A6: Different fluorophores possess varying efficiencies in accepting energy from the high-energy intermediate generated in the peroxyoxalate reaction. [, , , , , , ] The choice of fluorophore ultimately dictates the color and intensity of the emitted light.

Q7: How is Bis(2,4,6-trichlorophenyl) oxalate used in analytical chemistry?

A7: Bis(2,4,6-trichlorophenyl) oxalate finds extensive use in analytical applications, particularly in high-performance liquid chromatography (HPLC) with chemiluminescence detection. [, , , , , , , , , , , ] It allows for the highly sensitive detection of various analytes, including pharmaceuticals, environmental pollutants, and biomolecules.

Q8: Can Bis(2,4,6-trichlorophenyl) oxalate be used for the detection of specific analytes?

A8: Yes, by coupling Bis(2,4,6-trichlorophenyl) oxalate-based chemiluminescence with separation techniques like HPLC and specific recognition elements like antibodies or molecularly imprinted polymers, researchers have developed methods for the sensitive detection of specific analytes such as hydrogen peroxide, glucose, alkaline phosphatase, cholesterol, and various drugs. [, , , , , , , ]

Q9: What are the key steps in the peroxyoxalate chemiluminescence reaction mechanism involving Bis(2,4,6-trichlorophenyl) oxalate?

A9: The peroxyoxalate chemiluminescence reaction involves several steps: (a) nucleophilic attack of the base catalyst (e.g., imidazole) on Bis(2,4,6-trichlorophenyl) oxalate; (b) reaction of the resulting intermediate with hydrogen peroxide to form a peracid derivative; (c) cyclization of the peracid to yield the high-energy intermediate 1,2-dioxetanedione; and (d) energy transfer from 1,2-dioxetanedione to the fluorophore, leading to light emission. [, , , , ]

Q10: What is the role of imidazole in the peroxyoxalate chemiluminescence reaction?

A10: Imidazole acts as a nucleophilic catalyst in the peroxyoxalate chemiluminescence reaction, facilitating the initial attack on Bis(2,4,6-trichlorophenyl) oxalate and accelerating the formation of the key intermediate, 1,1'-oxalyldiimidazole (ODI). [, , , ]

Q11: How does the concentration of Bis(2,4,6-trichlorophenyl) oxalate and other reagents influence the chemiluminescence reaction kinetics?

A11: The kinetics of the peroxyoxalate chemiluminescence reaction is influenced by the concentrations of Bis(2,4,6-trichlorophenyl) oxalate, hydrogen peroxide, base catalyst, and fluorophore. [, , , , ] Optimizing these concentrations is crucial for achieving maximum light emission intensity and desired reaction kinetics.

Q12: Are there any alternative oxalate esters that can be used in place of Bis(2,4,6-trichlorophenyl) oxalate for chemiluminescence applications?

A12: Yes, several other oxalate esters, such as bis(2,4-dinitrophenyl) oxalate (DNPO) and bis[2-(3,6,9-trioxadecyloxycarbonyl)-4-nitrophenyl] oxalate (TDPO), have been explored as alternatives to Bis(2,4,6-trichlorophenyl) oxalate in chemiluminescence reactions. [, , ] The choice often depends on factors like solubility, reaction kinetics, and desired emission intensity.

Q13: Are there efforts to develop more environmentally friendly alternatives to Bis(2,4,6-trichlorophenyl) oxalate?

A13: Researchers are actively exploring "greener" alternatives to traditional oxalates like Bis(2,4,6-trichlorophenyl) oxalate, focusing on compounds synthesized from naturally occurring molecules and utilizing less toxic solvents like triacetin and ethyl acetate. [, ] This shift towards environmentally benign options aims to minimize the ecological footprint of chemiluminescence applications.

Q14: What are the environmental concerns associated with Bis(2,4,6-trichlorophenyl) oxalate and its degradation products?

A14: The primary environmental concern with Bis(2,4,6-trichlorophenyl) oxalate stems from its degradation product, 2,4,6-trichlorophenol, which is considered an aquatic and terrestrial toxin. [] Responsible disposal and the development of greener alternatives are crucial for mitigating the environmental impact of this compound.

Q15: Are there strategies to reduce the environmental impact of using Bis(2,4,6-trichlorophenyl) oxalate?

A15: Minimizing solvent use, exploring alternative reaction media, and developing more easily degradable oxalate esters are all strategies being considered to reduce the environmental impact associated with Bis(2,4,6-trichlorophenyl) oxalate. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。